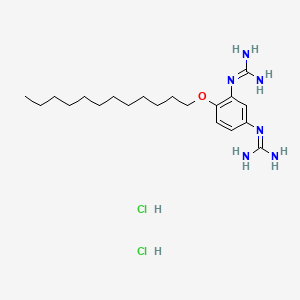
藤黄果醇
描述
Garcinol is a polyisoprenylated benzophenone extracted from the fruit peel and leaves of Garcinia indica . It has been used in traditional medicine for its antioxidant and anti-inflammatory properties . Several studies have shown anti-cancer properties of garcinol in cancer cell lines and experimental animal models .
Synthesis Analysis
Isogarcinol can be easily prepared from garcinol by treatment with diluted hydrochloric acid .
Molecular Structure Analysis
Garcinol is a polyisoprenylated benzophenone . Studies of garcinol’s chemical structure revealed that the effects of this substance are the result of specific chemical groups in its molecular structure .
Chemical Reactions Analysis
Garcinol reacts with peroxyl radicals by a single electron transfer followed by deprotonation of the hydroxyl group from the enolized 1, 3-diketone to form a resonance pair .
Physical And Chemical Properties Analysis
科学研究应用
抗癌特性
藤黄果醇,一种多异戊烯基苯并苯酮,已被发现可以有效抑制癌细胞中几种关键的调节通路(例如 NF-kB、STAT3 等),从而能够在体内控制实体瘤的恶性生长 . 它已显示出作为多种癌症类型的抗肿瘤调节剂的潜力,例如头颈癌、乳腺癌、肝细胞癌、前列腺癌、结肠癌等 .
抗氧化剂
藤黄果醇最近已被确立为一种抗氧化剂 . 它在传统医学中因其抗氧化特性而被使用 .
骨质流失的治疗
藤黄果醇在预防氧化应激引起的骨质流失和骨髓间充质干细胞 (BMSCs) 功能障碍方面显示出潜力,其机制是通过 NRF2-抗氧化信号传导 . 它可能有助于治疗骨质疏松症 .
抗炎特性
藤黄果醇在传统医学中因其抗炎特性而被使用 . 它已被用于治疗炎症性疾病和消化系统疾病 .
胃保护特性
藤黄果醇具有胃保护特性 . 在传统的印度阿育吠陀实践中,该植物的叶子和果实已被用于治疗肠道疾病 .
对血小板功能的影响
作用机制
Garcinol, a polyisoprenylated benzophenone, is a medicinal component obtained from the fruits and leaves of Garcinia indica . It has been traditionally used for its antioxidant and anti-inflammatory properties . Recent studies have highlighted its potential as an anti-cancer agent .
Target of Action
Garcinol primarily targets several key regulatory pathways in cancer cells, including transcription factors NF-κB and JAK/STAT3 . It also inhibits histone acetyltransferases (HATs) , which play a crucial role in the regulation of gene expression.
Mode of Action
Garcinol interacts with its targets by acting as an inhibitor of cellular processes . It regulates the transcription factors NF-κB and JAK/STAT3 in tumor cells, effectively inhibiting the growth of malignant cell populations . Garcinol’s potency to inhibit HATs also contributes to its anti-cancer properties .
Biochemical Pathways
Garcinol affects multiple biochemical pathways. It inhibits the NF-kB, STAT3, extracellular signal-regulated protein kinase 1/2, PI3K/Akt and Wnt/β-catenin signaling pathways . These pathways are involved in cellular processes such as inflammation, cell proliferation, and apoptosis, which are critical in cancer development and progression.
Pharmacokinetics
The pharmacokinetics of Garcinol is still under investigation. Preliminary studies suggest that it exhibits a unique in vivo pharmacokinetic profile and in vitro metabolic stability . Garcinol is considered a medium clearance drug with a CL int value of 33.94 µL/min/mg microsomal protein, and about 94% of Garcinol would escape hepatic first-pass metabolism .
Result of Action
Garcinol’s action results in significant molecular and cellular effects. It induces apoptosis in several types of cancer cells and has anti-inflammatory actions . In addition, Garcinol has been found to suppress cancer stem cells (CSCs), which are typically chemo- and radio-resistant .
Action Environment
The action, efficacy, and stability of Garcinol can be influenced by various environmental factors. For instance, oxidative stress can enhance the therapeutic potential of Garcinol . .
安全和危害
未来方向
Garcinol may be considered as a candidate for next generation epigenetic drugs, but further studies are needed to establish the precise toxicity, dosages, routes of administration, and safety for patients . In vitro and in vivo experiments using garcinol showed lesser bioavailability, poor aqueous solubility and low therapeutic performance, which encouraged researchers to develop a new nanoparticle garcinol system in order to enhance its aqueous solubility, bioavailability, and potential therapeutic effectiveness .
属性
IUPAC Name |
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31-/t27-,28+,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTONLKLWRTCAB-BZSUNBQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78824-30-3 | |
| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 3-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methyl-2-buten-1-yl)-5-[(2S)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (1R,5R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



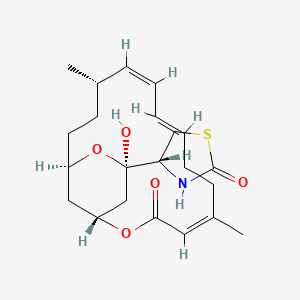
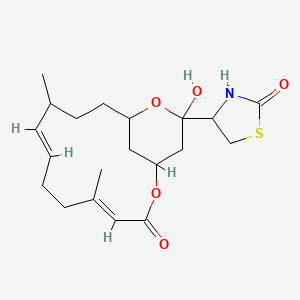
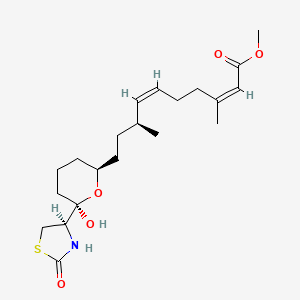
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)

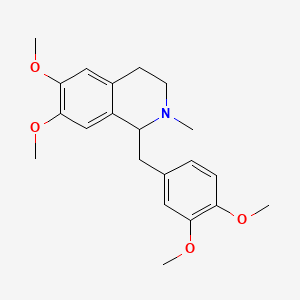

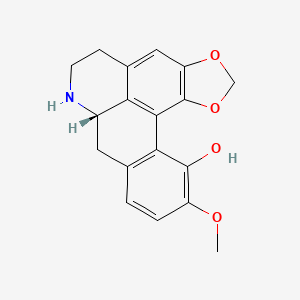
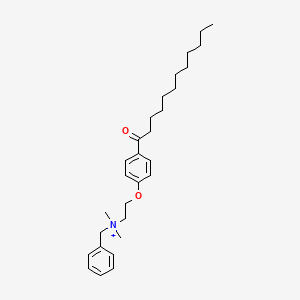
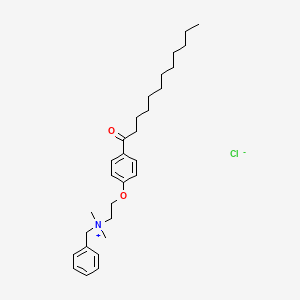
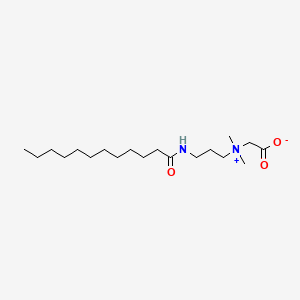

![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
